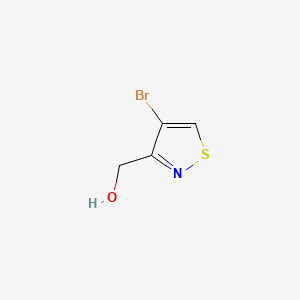

(4-Bromoisothiazol-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-1,2-thiazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBABAKFOIEMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-79-2 | |

| Record name | (4-bromo-1,2-thiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Functionalization of the Isothiazole Scaffold: The Pivotal Role of 4-Bromoisothiazole Intermediates in SAR Exploration

The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 4-bromoisothiazole derivatives. It focuses on the 4-bromo motif as a critical "chemical handle" for generating diverse bioactive scaffolds, particularly 3,4,5-trisubstituted isothiazoles used in kinase inhibition and antimicrobial research.

Executive Summary

The isothiazole ring (1,2-thiazole) is a privileged scaffold in medicinal chemistry, distinct from its 1,3-isomer (thiazole) due to its unique N–S bond reactivity and electronic profile. While less ubiquitous than thiazoles, isothiazoles possess potent bioactivity, including Aurora kinase inhibition , anti-HIV replication , and anti-inflammatory properties .

The primary challenge in isothiazole SAR is regioselective functionalization. The 4-bromoisothiazole intermediate serves as the linchpin for overcoming this hurdle. Unlike the naturally reactive C5 position, the C4 position requires pre-functionalization (halogenation) to enable palladium-catalyzed cross-couplings. This guide analyzes the SAR of derivatives generated via this 4-bromo gateway, demonstrating how the C4 vector controls potency, selectivity, and physicochemical properties.

Chemical Space & Synthesis: The "Programmed" Approach

To explore the SAR of the 4-position, researchers must first access the 4-bromoisothiazole core. The most authoritative method is the "Programmed Synthesis" approach (pioneered by groups like Koutentis et al.), which allows for sequential functionalization of the C3, C4, and C5 positions.

The Synthetic Pathway

Direct bromination of isothiazoles often leads to mixtures. A superior strategy involves converting a C4-nitrile or C4-carboxylic acid into the bromide.[1] Once installed, the bromine atom undergoes Suzuki-Miyaura , Stille , or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups.

DOT Diagram: Programmed Synthesis Workflow

The following diagram illustrates the conversion of a 4-cyano precursor to the 4-bromo intermediate, followed by cross-coupling to generate the final bioactive library.

Caption: Sequential synthesis of 4-substituted isothiazoles via the critical 4-bromo intermediate.

Validated Experimental Protocol: Suzuki Coupling at C4

Objective: Synthesis of 3,5-dichloro-4-(4-methoxyphenyl)isothiazole from 4-bromo-3,5-dichloroisothiazole.

-

Reagents:

-

Substrate: 4-bromo-3,5-dichloroisothiazole (1.0 equiv)

-

Boronic Acid: 4-methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (10 mL/mmol)

-

-

Procedure:

-

Degassing: Charge a Schlenk tube with the substrate, boronic acid, and catalyst.[2] Evacuate and backfill with Argon (3x).

-

Addition: Add degassed solvent and aqueous base via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

-

Causality: The electron-deficient nature of the isothiazole ring facilitates the oxidative addition of Palladium into the C–Br bond. However, steric hindrance from C3/C5 substituents can require higher temperatures or specialized ligands (e.g., S-Phos).

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-bromoisothiazole derivatives is best understood by analyzing the vectors extending from the core. The 4-bromo group is rarely the final pharmacophore; rather, it is the precursor to the C4-substituent which dictates lipophilicity and steric fit.

The C4 Vector (The "Bromine Replacement")

In kinase inhibitors (e.g., Aurora, c-Met), the C4 position typically occupies a hydrophobic pocket or the ATP-binding cleft.

| Substituent at C4 | Physicochemical Effect | Biological Consequence |

| Bromine (-Br) | High lipophilicity, Halogen bond donor. | Baseline Activity. Often used as a reference. Can form halogen bonds with backbone carbonyls (e.g., Val/Ala in kinase hinges). |

| Aryl (Phenyl) | Increased Potency. Critical for interacting with the "gatekeeper" residues in kinases. | |

| Heteroaryl (Pyridine) | H-bond acceptor, polarity modulation. | Improved Solubility. Nitrogen atoms can accept H-bonds from solvent or protein residues, improving ADME profiles. |

| Alkynyl | Rigid linear spacer. | Shape Complementarity. Accesses deep hydrophobic pockets; restricts conformational flexibility. |

The C3 and C5 Flanking Vectors

While C4 drives the primary interaction, C3 and C5 modulate the electronic environment of the ring.

-

C3-Amino/Amido: Essential for H-bond donor capability (common in kinase hinge binders).

-

C5-Thio/Alkyl: Modulates the electron density of the N–S bond. Electron-withdrawing groups at C5 increase the susceptibility of the ring to nucleophilic attack (metabolic instability), while electron-donating groups stabilize it.

DOT Diagram: SAR Map of Isothiazole

Caption: Functional vectors of the isothiazole scaffold. C4 is the primary diversity point via Br-displacement.

Case Studies & Biological Applications[3][4][5][6]

Aurora Kinase Inhibition

Research into 3,4,5-trisubstituted isothiazoles has identified them as potent inhibitors of Aurora Kinases (A and B), which are crucial for cell division.[3]

-

Mechanism: The isothiazole nitrogen (N2) and a C3-amino group often form a bidentate H-bond interaction with the kinase hinge region.

-

Role of C4: Derivatives where the 4-bromo group was replaced by a 4-phenyl or 4-heteroaryl moiety showed significantly higher affinity than the parent bromide. The aromatic ring at C4 engages in

-stacking with the phenylalanine gatekeeper residue.

Antimicrobial & Antiviral Activity

-

HIV: 3-mercapto-5-phenyl-4-isothiazolecarbonitrile derivatives have shown activity against HIV-1. The 4-position functionalization (often starting from 4-bromo or 4-cyano) is critical for fitting the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket.

-

Antibacterial: 4-Bromoisothiazoles are intermediates for agrochemical fungicides. The bromine atom itself can enhance membrane permeability due to its lipophilicity (

-hole interactions).

References

-

Koutentis, P. A., et al. (2011).[1] Programmed synthesis of 3,4,5-triarylisothiazoles via sequential Pd-catalyzed cross-coupling reactions. Journal of Organic Chemistry.[4][5]

-

Bode, et al. (2014). Isothiazole derivatives as nanomolar c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Chem-Impex. (2024). 4-Bromoisothiazole: Applications in Pharmaceutical Development.[5]

-

National Institutes of Health (NIH). (2008). Discovery of selective aminothiazole Aurora kinase inhibitors.[4][3][6][7] (Relevant comparative SAR for isothiazole analogs).

-

Organic Chemistry Portal. (2023). Synthesis of Isothiazoles: Recent Literature and Protocols.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isothiazole synthesis [organic-chemistry.org]

- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rising Potential of Brominated Isothiazoles in Drug Discovery: A Technical Guide

Introduction: The Strategic Value of the Isothiazole Scaffold and Bromine Substitution

In the landscape of medicinal chemistry, the isothiazole ring is a "privileged scaffold."[1] This five-membered heterocycle, containing strategically positioned nitrogen and sulfur atoms, is not merely a molecular building block but a versatile pharmacophore. Its unique electronic properties allow it to act as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonds and non-covalent interactions within the active sites of biological targets, particularly the ATP-binding pocket of kinases.[1] The dysregulation of kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]

This guide delves into the specific and potent advantages of introducing a bromine atom to the isothiazole core. Far from being a simple substitution, "bromination" is a deliberate strategic move in rational drug design. The bromine atom serves two primary functions:

-

A Handle for Chemical Diversification: It provides a reactive site for sophisticated cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise and controlled addition of diverse molecular fragments.[3][4] This allows for the rapid generation of compound libraries to explore the chemical space around a target and optimize for potency and selectivity.

-

A Modulator of Biological Activity: Bromine can significantly influence a molecule's pharmacokinetic properties and its binding affinity.[5] Through the formation of "halogen bonds"—a specific type of non-covalent interaction—bromine can directly engage with protein residues, enhancing the potency and duration of action of a drug candidate.[5]

This document provides an in-depth exploration of the synthesis, application, and strategic rationale for using brominated isothiazole intermediates in modern drug discovery programs.

Part 1: The Synthetic Toolkit - Crafting and Diversifying Brominated Isothiazoles

The journey from a simple starting material to a complex drug candidate hinges on robust and flexible synthetic chemistry. Brominated isothiazoles are typically prepared and then functionalized, with palladium-catalyzed cross-coupling reactions being the workhorse of this field.

Foundational Synthesis of the Isothiazole Core

The construction of the isothiazole ring itself can be achieved through various methods, often involving intramolecular cyclization or multicomponent reactions. For instance, a common approach involves the reaction of α,β-alkynylamides with thiocyanate or the condensation of acetophenones with dithioesters.[6] Further modifications, such as direct bromination using reagents like bromine in chloroform, can then install the crucial bromine handle.[6]

The Power of Palladium: The Suzuki-Miyaura Cross-Coupling Workflow

The true potential of a brominated isothiazole intermediate is unlocked through its use in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organohalide (our bromoisothiazole) with an organoboron compound, is a cornerstone of modern medicinal chemistry due to its mild conditions and high functional group tolerance.[3][4]

A typical workflow is depicted below, showcasing how a brominated isothiazole can be diversified to generate a library of potential drug candidates.

Caption: General workflow for the synthesis and diversification of brominated isothiazoles.

Detailed Protocol: Suzuki-Miyaura Coupling of a Bromoisothiazole

This protocol provides a self-validating system for the coupling of a generic bromoisothiazole with an arylboronic acid. It is based on established methodologies in medicinal chemistry.[3][7]

Materials:

-

Bromoisothiazole derivative (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) (0.05 - 0.1 eq)

-

Base (e.g., Cs2CO3 or K2CO3) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), often with a small amount of water.[7]

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Thin-Layer Chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the bromoisothiazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.[8]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.1 eq). Then, add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Degassing: Sparge the resulting mixture with a stream of inert gas for 10-15 minutes to remove any dissolved oxygen.[7]

-

Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A successful reaction will show the consumption of the starting bromoisothiazole and the appearance of a new, typically more non-polar, product spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by silica gel column chromatography to yield the final coupled product.

Expected Results & Troubleshooting:

-

Yields: Can range from moderate to excellent (50-95%), depending on the substrates.

-

Troubleshooting: Low yields may result from inefficient degassing, an inactive catalyst, or an inappropriate choice of base or solvent. Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[8]

Part 2: Case Studies - Brominated Isothiazoles in Action

The true measure of a chemical scaffold's potential is its successful application in drug discovery. Isothiazole derivatives have shown a wide range of biological activities, including anticancer, antiviral, antidiabetic, and antimicrobial effects.[6]

Case Study 1: Isothiazole-Based Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] The isothiazole scaffold is particularly adept at targeting the ATP-binding site of these enzymes.

-

Targeting Aurora Kinases: In one notable example, an initial lead compound, an imidazo-[1,2-a]-pyrazine with a 3-methyl isothiazole substituent, was identified as a dual inhibitor of Aurora kinases A and B.[9] While potent, this initial compound had poor cell potency and low aqueous solubility. The optimization strategy focused on modifying the isothiazole ring, specifically by installing polar functional groups on the methyl substituent, which pointed towards the solvent-exposed region of the binding pocket. This rational design approach, which required the synthesis of a functionalized 5-amino isothiazole intermediate, led to the discovery of a picomolar inhibitor with vastly improved cell potency and solubility, demonstrating efficacy in human tumor xenograft models.[9]

-

Targeting TrkA and GAK: Isothiazole-based inhibitors have also been developed to target Tropomyosin receptor kinase A (TrkA), which is overexpressed in various cancers.[1] Furthermore, isothiazolo[4,3-b]pyridines have been identified as potent and selective inhibitors of Cyclin G-associated kinase (GAK), a target with promising antiviral activity.[10] Docking studies of these GAK inhibitors revealed key interactions, including a hydrogen bond between the isothiazole nitrogen and the hinge region of the kinase, as well as a chalcogen bond involving the isothiazole sulfur.[10]

The table below summarizes the inhibitory activities of several isothiazole-based kinase inhibitors.

| Compound Class | Target Kinase | Key Structural Feature | Reported Activity (IC50) | Reference |

| Imidazo-[1,2-a]-pyrazines | Aurora A/B | 5-amino-isothiazole core | Lead: 250 nM (cell-based) | [9] |

| Imidazo-[1,2-a]-pyrazines | Aurora A/B | Optimized amino alcohol side chain | 25 nM (cell-based) | [9] |

| Isothiazolo[4,3-b]pyridines | GAK | Fused isothiazole-pyridine | Potent binding in LanthaScreen assay | [10] |

| Isothiazole Derivatives | TrkA | Isothiazole lead scaffold | Potent inhibition (specific values vary) | [1] |

Signaling Pathway: The Role of Aurora Kinases in Cell Division

Aurora kinases are essential regulators of mitosis. Their inhibition by compounds derived from brominated isothiazole intermediates can lead to mitotic arrest and apoptosis in cancer cells.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. books.rsc.org [books.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Heterocyclic Building Blocks for Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, resource-efficient paradigm in modern drug discovery, responsible for a growing number of clinical candidates and approved drugs.[1][2][3] This approach, which begins by identifying low-molecular-weight fragments that bind weakly to a biological target, offers a more rational path to lead optimization compared to traditional high-throughput screening.[4][5] Within the vast chemical space available for fragment libraries, heterocyclic scaffolds occupy a position of exceptional importance.[6] Their prevalence in marketed drugs is no coincidence; heterocycles provide a rich tapestry of hydrogen bond donors and acceptors, hydrophobic surfaces, and rigid conformational constraints that are essential for molecular recognition.[6][7] Furthermore, their inherent chemical reactivity and defined structural vectors make them ideal starting points for the iterative process of evolving a low-affinity fragment hit into a high-potency lead compound. This guide provides an in-depth technical exploration of the strategic use of heterocyclic building blocks in FBDD, from the principles of library design and screening to the chemical strategies that underpin successful fragment-to-lead campaigns.

The FBDD Paradigm: A Shift from Brute Force to Rational Design

Traditional High-Throughput Screening (HTS) casts a wide net, screening millions of large, drug-like molecules in the hope of finding a potent hit. While successful, this approach can be costly and often yields complex molecules that are difficult to optimize. FBDD, in contrast, is a more focused and efficient strategy.[1] It operates on the principle that smaller, less complex molecules have a higher probability of finding a complementary binding pocket on a protein target.[8][9]

The core workflow involves screening a library of just a few thousand small molecules, or "fragments," to identify weak but efficient binders.[4] These initial hits, though low in potency (typically in the high micromolar to millimolar range), provide high-quality starting points for optimization because their binding is often more efficient on a per-atom basis.[5]

The "Rule of Three": Defining the Ideal Fragment

To maximize the chances of a productive binding event and ensure ample room for subsequent chemical elaboration, fragments are typically designed to adhere to the "Rule of Three".[9] This principle provides a set of general guidelines for the physicochemical properties of compounds in a fragment library.

| Parameter | "Rule of Three" Guideline | Rationale |

| Molecular Weight (MW) | < 300 Da | Ensures the molecule is small enough to fit into small pockets and provides significant scope for optimization without becoming too large. |

| cLogP | ≤ 3.0 | Controls lipophilicity to maintain good aqueous solubility, which is critical for many biophysical screening assays. |

| Hydrogen Bond Donors | ≤ 3 | Limits complexity and prevents excessive desolvation penalties upon binding. |

| Hydrogen Bond Acceptors | ≤ 3 | Balances the potential for key interactions without creating unfavorable properties. |

| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, leading to more efficient interactions. |

| Polar Surface Area (PSA) | ≤ 60 Ų | Aids in maintaining good solubility and potential for cell permeability in later stages. |

| A summary of the "Rule of Three" guidelines for designing effective fragment libraries.[8][9] |

The Privileged Role of Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[10] Their utility in FBDD is particularly pronounced for several key reasons:

-

Pharmacophoric Richness: Heteroatoms (N, O, S) introduce dipoles and act as hydrogen bond donors and acceptors, enabling fragments to form high-quality, directional interactions with protein targets that are critical for binding affinity and selectivity.[6] Nitrogen-containing heterocycles are especially prevalent due to their ability to participate in hydrogen bonds and π-π stacking interactions.[6]

-

Structural Diversity and Rigidity: Heterocyclic rings provide rigid scaffolds that pre-organize appended functional groups, reducing the entropic penalty of binding. The diversity of available ring systems—from simple pyridines and pyrazoles to more complex bicyclic and spirocyclic systems—allows for a thorough exploration of chemical space.[7][11]

-

Defined Growth Vectors: The substitution patterns on a heterocyclic ring offer well-defined, geometrically distinct points for chemical modification. This is crucial for the "fragment growing" phase, where chemists systematically extend the molecule to engage with nearby pockets on the target protein.[12][13]

-

Modulation of Physicochemical Properties: The choice of heterocycle can profoundly influence a compound's properties, including its solubility, metabolic stability, and pKa, providing medicinal chemists with essential tools for optimization.

Beyond Flatland: The Rise of 3D Heterocyclic Fragments

Historically, many fragment libraries were dominated by flat, sp²-rich aromatic and heteroaromatic compounds, largely due to their synthetic accessibility.[14][15] However, as drug targets have become more challenging (e.g., protein-protein interactions), there has been a significant push towards incorporating more three-dimensional, sp³-rich fragments.[16][17]

Saturated and partially saturated heterocyclic building blocks offer distinct advantages:

-

Enhanced Shape Diversity: 3D fragments can better complement the complex, three-dimensional nature of protein binding sites, potentially leading to novel binding modes and improved selectivity.[18]

-

Novel Exit Vectors: The non-planar geometry of sp³-rich scaffolds provides unique and diverse "growth vectors" for fragment elaboration that are inaccessible from flat aromatic systems.[14]

-

Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) has been correlated with improved solubility and a reduced likelihood of off-target promiscuity.[16]

The synthesis of these more complex 3D fragments often relies on advanced methodologies like Diversity-Oriented Synthesis (DOS) to generate novel and structurally diverse collections.[15][17]

Identifying the Hits: The FBDD Screening Cascade

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for screening.[9][19] A common strategy is to use a primary screening method for high-throughput triage, followed by more detailed orthogonal methods for hit validation and characterization. This tiered approach ensures that resources are focused on the most promising starting points.

Comparison of Key Biophysical Screening Techniques

The choice of screening technology depends on the nature of the target protein, available resources, and the desired throughput.

| Technique | Principle | Pros | Cons | Protein Consumption |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the NMR spectrum of either the ligand or protein upon binding. | Highly sensitive; detects very weak interactions; provides some structural information (epitope mapping).[4][9] | Low throughput; requires large amounts of protein; requires specialized equipment. | High |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index when a fragment (in solution) binds to a protein immobilized on a sensor chip. | Real-time kinetics (on/off rates); provides affinity data (KD); medium throughput.[8][9] | Requires protein immobilization which may affect activity; potential for mass transport artifacts. | Low-Medium |

| X-ray Crystallography | Soaking or co-crystallizing the target protein with fragments and solving the 3D structure. | The "gold standard"; provides direct, high-resolution structural information of the binding mode, guiding rational design.[4][8] | Low throughput (though improving); requires well-diffracting crystals; high protein consumption. | High |

| Thermal Shift Assay (TSA/DSF) | Measures the change in a protein's melting temperature (Tm) upon ligand binding. | High throughput; low protein consumption; cost-effective.[8][19] | Indirect assay; prone to false positives/negatives; provides no structural or affinity data. | Low |

| A comparison of common biophysical techniques used in fragment screening. |

The Core Task: Fragment-to-Lead (F2L) Evolution with Heterocyclic Chemistry

Once a heterocyclic fragment hit is validated and its binding mode is understood (ideally through X-ray crystallography), the process of evolving it into a potent lead molecule begins.[20] This is where the versatility of heterocyclic chemistry becomes paramount. The three primary strategies for this evolution are growing, merging, and linking.[20][21]

Fragment Growing

This is the most common F2L strategy.[21] It involves the stepwise addition of chemical functionality to a single fragment hit to exploit adjacent interactions and increase potency. The structural data from X-ray crystallography is invaluable here, as it reveals the "exit vectors"—the specific points on the fragment from which to grow into unoccupied pockets.[12]

-

Causality: By extending the fragment to form new, favorable interactions (e.g., H-bonds, hydrophobic contacts) with the target, the binding affinity is additively increased.

-

Role of Heterocycles: A heterocyclic core provides synthetically tractable handles for growth. For example, a bromine or iodine atom on a pyridine ring is a perfect handle for a Suzuki or Sonogashira cross-coupling reaction to add a new aryl group. Similarly, an amine or carboxylic acid on an imidazole ring can be readily used for amide bond formation.[22][23]

Fragment Linking

This powerful strategy is employed when screening identifies two different fragments that bind to distinct, adjacent sites on the target.[20] The two fragments are then connected via a suitable chemical linker to create a single, high-affinity molecule.

-

Causality: The binding energy of the linked compound is often greater than the sum of the individual fragments due to avidity effects and a reduced entropic penalty.

-

Role of Heterocycles: Heterocyclic fragments often provide the anchor points for linking. The challenge lies in designing a linker that is of the correct length, geometry, and chemical nature to connect the two fragments without introducing strain or unfavorable interactions. The development of Venetoclax, a BCL-2 inhibitor, is a classic example of a successful fragment linking strategy.[3][24]

Fragment Merging

Merging is applicable when two fragments are found to bind in the same region of the target, with their structures partially overlapping.[20] A new, single molecule is designed that incorporates the key binding features of both original fragments.

-

Causality: By combining the most favorable interactions from two different chemical series into one scaffold, it is possible to create a novel molecule with significantly improved potency and ligand efficiency.

-

Role of Heterocycles: This process often involves "scaffold hopping" where, for instance, the core of one fragment (e.g., a pyrazole) is combined with a key substituent from another fragment. The synthetic accessibility of diverse heterocyclic cores is a major enabler of this strategy.

Case Study: Vemurafenib (Zelboraf®)

The discovery of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma, is a landmark success story for FBDD.[1][24]

| Stage | Description | Key Molecule/Structure | Affinity (IC₅₀) |

| Fragment Hit | A screen of an in-house fragment library identified a 7-azaindole scaffold as a weak but efficient binder to the ATP-binding site of the PIM-1 kinase. | 7-Azaindole core | ~100 µM |

| Hit-to-Lead | The 7-azaindole was identified as a promising hinge-binder. Structure-based design and chemical elaboration, including the addition of a phenyl ring via Suzuki coupling, led to a more potent intermediate. | Intermediate with aryl group | ~1 µM |

| Lead Optimization | Guided by X-ray crystal structures of inhibitors bound to BRAF, further modifications were made. A key step was the addition of a propyl-sulfonamide group, which picked up critical interactions and locked the inhibitor into the "DFG-out" conformation specific to active BRAF. | Vemurafenib structure | ~31 nM |

| A simplified summary of the FBDD campaign that led to the discovery of Vemurafenib.[24] |

This case demonstrates the power of using a simple heterocyclic starting point (7-azaindole) and leveraging structure-guided design to "grow" the fragment into a highly potent and selective drug.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary fragment screening.[19]

Objective: To identify heterocyclic fragments that bind to a target protein by measuring changes in its thermal stability.

Principle: Most proteins unfold (melt) when heated. The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A ligand that binds to the folded state of the protein will stabilize it, resulting in a positive shift in its Tm (ΔTm).

Materials:

-

Purified target protein (e.g., at 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Heterocyclic fragment library (e.g., 100 mM stocks in DMSO).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Quantitative PCR (qPCR) instrument with a thermal ramping feature.

-

96- or 384-well PCR plates.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of the protein diluted to 2µM in the assay buffer.

-

Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in assay buffer (to a final concentration of 5x).

-

Prepare intermediate dilutions of the fragment library plates if necessary.

-

-

Assay Plate Setup (per well of a 96-well plate):

-

Add 20 µL of the 2µM protein solution to each well.

-

Add 1 µL of the fragment stock solution (for a final fragment concentration of ~200 µM and a final DMSO concentration of ~2%).

-

For control wells, add 1 µL of DMSO (no-ligand control) or 1 µL of a known binder (positive control).

-

Add 4 µL of the 5x SYPRO Orange dye solution.

-

Seal the plate, centrifuge briefly to mix and remove bubbles.

-

-

Data Acquisition:

-

Place the plate in the qPCR instrument.

-

Set up a melt-curve experiment.

-

Program: Hold at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

-

The Tm is the peak of the first derivative of this curve.

-

Calculate the ΔTm for each fragment: ΔTm = Tm (fragment) - Tm (DMSO control).

-

A significant positive ΔTm (e.g., > 2°C) indicates a potential "hit" that warrants further validation by orthogonal methods like SPR or NMR.[19]

-

Conclusion and Future Outlook

Heterocyclic building blocks are not merely components of FBDD; they are central enablers of its success. Their unique combination of physicochemical properties, structural diversity, and synthetic tractability allows researchers to navigate the complex process of drug discovery with greater precision and efficiency. The ongoing evolution of synthetic chemistry continues to provide access to more diverse and three-dimensional heterocyclic fragments, pushing the boundaries of what is considered "druggable."[17] As computational tools for library design and screening become more sophisticated, and as our understanding of molecular recognition deepens, the strategic deployment of heterocyclic fragments will remain a cornerstone of rational drug design for years to come.

References

- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).

- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16).

- A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9).

- Fragment Screening & Fragment-Based Drug Design.

- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19).

- Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024, March 29).

- Route to three-dimensional fragments using diversity-oriented synthesis | PNAS.

- On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC.

- Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.

- Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024, October 21).

- Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD).

- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).

- Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - Frontiers. (2018, October 15).

- Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries - VU Research Portal.

- Palmer et al. “Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) .” Org. Biomol. Chem., 2016,14, 1599-1610 - Astex Pharmaceuticals. (2016, November 24).

- Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025, November 25).

- Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (2020, December 24).

- Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis.

- Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. (2024, March 28).

- Fragment-to-Lead - Creative Biostucture Drug Discovery.

- Fragment-based drug discovery: A graphical review - PMC - NIH. (2025, September 10).

- Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. (2020, December 24).

- Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchGate.

- Heterocyclic Building Blocks | Thermo Fisher Scientific - UK.

Sources

- 1. massbio.org [massbio.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 9. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00375A [pubs.rsc.org]

- 14. pnas.org [pnas.org]

- 15. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]

- 16. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]

- 18. research.vu.nl [research.vu.nl]

- 19. researchgate.net [researchgate.net]

- 20. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 21. lifechemicals.com [lifechemicals.com]

- 22. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Palmer et al. “Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) .” Org. Biomol. Chem., 2016,14, 1599-1610 – Astex [astx.com]

- 24. rroij.com [rroij.com]

Methodological & Application

Protecting group strategies for isothiazole methanol derivatives

Application Note: Strategic Protection of Isothiazole Methanol Derivatives

Part 1: Executive Summary & Strategic Context

Isothiazole derivatives are increasingly critical bioisosteres in medicinal chemistry, offering unique physicochemical properties compared to their pyridine or thiophene counterparts. However, the isothiazole scaffold presents a specific vulnerability: the Nitrogen-Sulfur (N-S) bond .

Unlike thiophene, the isothiazole ring possesses a relatively weak N-S bond (

This guide defines high-fidelity protocols for protecting isothiazole methanol derivatives, specifically tailoring strategies to downstream applications: General Synthesis (Silyl ethers) vs. C-5 Functionalization (Chelating ethers).

Part 2: Strategic Analysis & Decision Matrix

The Core Vulnerabilities

-

Reductive Instability: The N-S bond cleaves under catalytic hydrogenation (

, Pd/C, Raney Ni) or strong dissolving metal reductions. -

Base Sensitivity (C-5 Acidity): The C-5 proton of isothiazole is acidic (

). Strong bases used to deprotect esters can inadvertently lithiate or degrade the ring. -

Lewis Basicity: The ring nitrogen (

) can coordinate with Lewis acids, potentially retarding silylation or tritylation rates.

Decision Matrix: Selecting the Right Group

| Downstream Chemistry | Recommended PG | Rationale | Contraindicated PG |

| Suzuki/Stille Coupling | TBS / TBDPS | Silyl ethers are inert to Pd-catalysis and mild bases. | Esters (transesterification risk). |

| Directed Lithiation (DoM) | MOM / SEM | Oxygen coordinates Li, directing metallation to C-5. | TBS (Steric bulk prevents coordination); Esters (Nucleophilic attack). |

| Acidic Conditions | TBDPS / Pivalate | TBDPS is 100x more acid-stable than TBS. | MOM / THP (Acid labile). |

| Oxidative Conditions | Acetate / TBS | Stable to oxidants. | PMB (Oxidative cleavage might oxidize ring Sulfur). |

| Global Deprotection | TBS / MOM | Fluoride or mild acid removal preserves the N-S bond. | Benzyl (Bn) (Hydrogenolysis destroys the ring). |

Part 3: Visualization of Strategic Logic

The following diagram illustrates the decision process for selecting a protecting group based on the intended downstream transformation.

Figure 1: Decision tree for isothiazole protection. Note the critical branch avoiding hydrogenolysis-labile groups.

Part 4: Detailed Protocols

Protocol A: Silylation (The "Gold Standard" for Stability)

Use Case: General synthetic intermediate, cross-coupling substrate.

Mechanism: The bulky silyl group protects the alcohol while the steric hindrance prevents the isothiazole nitrogen from interfering with the silicon center.

Materials:

-

Isothiazole-4-methanol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add Isothiazole-4-methanol and dissolve in anhydrous DMF.

-

Base Addition: Add Imidazole in one portion. The solution may warm slightly.

-

Expert Tip: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive N-silylimidazolium intermediate.

-

-

Silylation: Add TBSCl portion-wise over 5 minutes at 0°C. Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). Isothiazole alcohols are polar; the silyl ether will move significantly higher (

). -

Workup (Crucial for DMF removal):

-

Dilute with

(Ether is preferred over DCM to precipitate imidazolium salts). -

Wash 3x with water (to remove DMF).

-

Wash 1x with Brine.

-

-

Purification: Flash chromatography on Silica.

-

Note: Isothiazoles can streak on silica if too acidic; add 1%

to the eluent if necessary.

-

Protocol B: MOM Protection (The "Active" Route for Lithiation)

Use Case: When C-5 functionalization via Directed Ortho Metalation (DoM) is required.

Mechanism: The MOM ether oxygen acts as a Lewis base, coordinating with Lithium (e.g., n-BuLi), stabilizing the transition state and directing deprotonation to the C-5 position.

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a potent carcinogen. Use strictly in a fume hood.

Materials:

-

Isothiazole-4-methanol (1.0 equiv)

-

MOM-Cl (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

DCM (Anhydrous)

Step-by-Step:

-

Setup: Dissolve substrate in DCM at 0°C under

. -

Base Addition: Add DIPEA.

-

Reagent Addition: Add MOM-Cl dropwise via syringe.

-

Expert Tip: Do NOT use NaH/DMF for isothiazoles if possible. The generation of

gas and strong alkoxide character can degrade the ring if temperature isn't strictly controlled. DIPEA/DCM is milder.

-

-

Reaction: Stir at 0°C -> RT for 4 hours.

-

Quench: Quench with saturated

. -

Validation: The resulting MOM-ether is now ready for lithiation.

-

Lithiation Check: Treat with n-BuLi at -78°C in THF. If the ring opens (color change to deep red/black often indicates nitrile/thione formation), lower temp to -90°C or switch to LDA (less nucleophilic).

-

Protocol C: Deprotection (Avoiding Ring Destruction)

Scenario 1: Silyl Ether Removal

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Condition: 0°C, 1 hour.

-

Why: Fluoride cleavage is orthogonal to the N-S bond. It is completely safe for isothiazoles.

Scenario 2: MOM Ether Removal

-

Reagent: 6M HCl in MeOH or TFA/DCM.

-

Condition: 0°C to RT. Monitor closely.

-

Risk: Prolonged exposure to strong acid can protonate the ring nitrogen, making the system susceptible to nucleophilic attack.

-

Alternative: If the ring is sensitive, use

at -78°C (Lewis acid cleavage) rather than Brønsted acid hydrolysis.

Part 5: Visualizing the Lithiation Pathway

The following diagram demonstrates why MOM protection is superior for C-5 functionalization.

Figure 2: Directed Ortho Metalation (DoM) pathway enabled by MOM protection.

Part 6: Troubleshooting & FAQ

Q: Can I use PMB (p-Methoxybenzyl) protection?

A: Use with caution. While PMB is removable by oxidation (DDQ or CAN), which avoids hydrogenolysis, strong oxidants can oxidize the isothiazole sulfur to a sulfoxide (

Q: My reaction turned black upon adding n-BuLi. A: You likely triggered ring cleavage. The n-BuLi attacked the Sulfur atom (nucleophilic attack) rather than deprotonating C-5.

-

Solution: Switch to LDA or LiTMP (non-nucleophilic bases). Ensure temperature is strictly -78°C or lower.

Q: Why did hydrogenation destroy my molecule?

A: The N-S bond is the "weak link."

Part 7: References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[1] John Wiley & Sons. (Comprehensive guide on PG stability).

-

Synthesis of Isothiazoles. Organic Chemistry Portal. (Overview of isothiazole synthesis and reactivity).

-

Lithiation of five-membered heteroaromatic compounds. ResearchGate. (Detailed mechanisms on ring cleavage vs. lithiation).

-

Isothiazole Chemistry: N-S Bond Stability. Thieme Connect. (Review of isothiazole reactivity).

Sources

Application Note: High-Fidelity Conversion of Isothiazol-3-yl Methanol to Alkyl Halides

Abstract & Strategic Overview

The conversion of isothiazol-3-yl methanol to its corresponding alkyl halides (chlorides, bromides, iodides) is a pivotal transformation in the synthesis of agrochemicals and fragment-based drug discovery (FBDD). While seemingly trivial, this substrate presents specific challenges distinct from simple benzylic or aliphatic alcohols. The isothiazole ring acts as an electron-withdrawing group, deactivating the methylene carbon toward

This guide details three validated protocols designed to balance yield, purity, and ring stability. We prioritize the Appel Reaction for high-fidelity bromination and a modified Thionyl Chloride method for scalable chlorination, ensuring the integrity of the critical N-S pharmacophore.

Critical Chemical Context

Before initiating synthesis, researchers must understand the electronic and structural constraints of the isothiazole scaffold:

-

N-S Bond Sensitivity: Unlike thiazoles, the isothiazole N-S bond is susceptible to reductive cleavage. Avoid using

or metals in acidic media. -

Nitrogen Basicity: The ring nitrogen (

for conjugate acid) is weakly basic but can form hydrochloride salts during chlorination. These salts are often hygroscopic and require careful "free-basing" to isolate the neutral alkyl halide. -

Lachrymatory Potential: 3-(Halomethyl)isothiazoles are structural analogs to mustard agents and benzylic halides. They are potent alkylating agents, lachrymators, and vesicants. Zero-exposure handling is mandatory.

Decision Matrix: Method Selection

Figure 1: Decision matrix for selecting the optimal halogenation pathway based on target halide and scale.

Method A: Scalable Chlorination (Thionyl Chloride)

Objective: Synthesis of 3-(chloromethyl)isothiazole. Mechanism: Nucleophilic substitution via an chlorosulfite intermediate. Key Modification: Use of a catalytic base (DMF) and a scavenger (DCM solvent) to manage HCl evolution and prevent acid-catalyzed ring degradation.

Materials

-

Isothiazol-3-yl methanol (1.0 equiv)

-

Thionyl Chloride (

) (1.5 equiv) -

Dichloromethane (DCM) [Anhydrous]

-

DMF (Catalytic, 2-3 drops)

-

Sat.

(aqueous)

Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

or -

Dissolution: Dissolve isothiazol-3-yl methanol in anhydrous DCM (

substrate). Add catalytic DMF. Cool the solution to -

Addition: Add

dropwise over 20 minutes.-

Note: The solution may turn yellow/orange. Isothiazoles are stable to

, but rapid addition can cause exotherms that degrade the side chain.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

-

Endpoint: Disappearance of the alcohol spot (

) and appearance of a less polar spot (

-

-

Workup (Critical):

-

Concentrate the reaction mixture in vacuo to remove excess

and DCM. Do not heat above -

The residue is likely the hydrochloride salt . Re-dissolve in fresh DCM.

-

Pour the organic layer into a separatory funnel containing cold sat.

. Shake gently to free-base the isothiazole.

-

-

Isolation: Separate layers. Wash organic phase with Brine (

). Dry over -

Purification: If the residue is dark, perform a short plug filtration over silica gel (eluting with 10% EtOAc/Hexanes).

Method B: High-Fidelity Bromination (Appel Reaction)

Objective: Synthesis of 3-(bromomethyl)isothiazole.

Mechanism: Activation of oxygen by phosphonium salt followed by

Mechanism Diagram[1][2][3]

Figure 2: Mechanistic flow of the Appel reaction applied to isothiazole alcohols.

Materials

-

Isothiazol-3-yl methanol (1.0 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

Carbon Tetrabromide (

) (1.2 equiv) -

DCM (Anhydrous)

Protocol

-

Setup: Dry flask, inert atmosphere (

). -

Dissolution: Dissolve isothiazol-3-yl methanol and

in anhydrous DCM ( -

Addition: Add

portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.-

Why this order? Adding

to the mixture keeps the concentration of the active brominating species controlled and minimizes side reactions.

-

-

Reaction: Stir at

for 30 minutes, then warm to RT for 2 hours. -

Workup: Add Hexanes (

reaction volume) to the reaction mixture. This precipitates a significant amount of Triphenylphosphine Oxide ( -

Filtration: Filter the suspension through a Celite pad.

-

Purification: Concentrate the filtrate. The residue will contain product and residual TPPO. Purify via flash column chromatography (Gradient: 0%

20% EtOAc/Hexanes). The bromide is usually a mobile oil or low-melting solid.

Method C: Iodination (Finkelstein)

Objective: Synthesis of 3-(iodomethyl)isothiazole. Context: Direct iodination of alcohols is unstable. The preferred route is conversion from the chloride/bromide.

Protocol

-

Reagents: Dissolve 3-(chloromethyl)isothiazole (from Method A) in Acetone (reagent grade).

-

Reagent: Add Sodium Iodide (

) (2.0 equiv). -

Reaction: Reflux for 2–6 hours. A white precipitate (

) will form. -

Workup: Cool, filter off the solids, and concentrate the filtrate. Dissolve residue in

, wash with aqueous sodium thiosulfate (

Comparison of Methods

| Feature | Method A ( | Method B (Appel) | Method C (Finkelstein) |

| Target Halide | Chloride | Bromide (or Chloride) | Iodide |

| Conditions | Acidic (requires buffering) | Neutral | Neutral |

| Atom Economy | High | Low (TPPO waste) | Moderate |

| Scalability | Excellent (>100g) | Poor (Chromatography needed) | Good |

| Primary Risk | Salt formation / Hygroscopicity | Separation of byproduct | Stability of Iodide |

Safety & Toxicology (Crucial)

-

Vesicant Hazard: 3-(Halomethyl)isothiazoles are alkylating agents. They can cause severe skin burns, blistering, and permanent eye damage.

-

Handling: Double-glove (Nitrile over Laminate). Work exclusively in a fume hood.

-

Decontamination: Quench all glassware and spills with a dilute solution of alcoholic KOH or ammonia to destroy the alkyl halide before cleaning.

References

-

Isothiazole Chemistry Overview

-

Appel Reaction Mechanism

-

General Heterocyclic Halogenation Protocols

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link

-

-

Safety of Halomethyl Heterocycles

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-(Chloromethyl)thiazole (Analogous hazard data). Link

-

Sources

- 1. US3479365A - New isothiazole synthesis - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. (PDF) The chemistry of isothiazoles [academia.edu]

- 4. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Appel Reaction [organic-chemistry.org]

Application Note: Precision Synthesis of Isothiazole-Based Biaryl Scaffolds

Abstract & Strategic Overview

Isothiazoles are critical pharmacophores in medicinal chemistry, valued for their bioisosteric relationship to pyridines and thiophenes. However, their incorporation into biaryl scaffolds—a common structural motif in kinase inhibitors and anti-infectives—presents unique synthetic challenges. The inherent lability of the N–S bond to reductive cleavage and the propensity for catalyst poisoning by sulfur render standard cross-coupling protocols unreliable without modification.

This guide provides a validated decision matrix for synthesizing isothiazole biaryls. We prioritize three methodologies based on substrate availability and substitution complexity:

-

Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura): The industry standard for pre-functionalized halides.

-

Direct C–H Arylation: A step-economic route for C5-functionalization.

-

De Novo Cyclization: The fallback strategy for highly substituted cores where regioselectivity is difficult to control via coupling.

Strategic Decision Matrix

The following logic gate determines the optimal synthetic pathway for your target scaffold.

Figure 1: Synthetic decision tree for isothiazole functionalization. Blue nodes represent decision points; colored nodes represent the recommended protocol.

Technical Background: The Isothiazole Challenge

The isothiazole ring contains a weak N–S bond (approx. 55 kcal/mol). This bond is susceptible to cleavage under:

-

Strong Reducing Conditions: Avoid dissolving metal reductions or harsh hydride reagents.

-

Nucleophilic Attack: Strong nucleophiles (e.g., organolithiums) can attack the sulfur atom, leading to ring opening.

-

Pd-Catalyst Deactivation: The sulfur atom can coordinate to Palladium, displacing ligands and forming inactive "Pd-black" or stable Pd-S complexes.

Mitigation Strategy: Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent sulfur coordination and facilitate oxidative addition.

Protocol 1: Robust Suzuki-Miyaura Coupling

Best for: General synthesis of C3, C4, or C5 biaryls when the corresponding haloisothiazole is available.

Mechanistic Insight

While standard Pd(PPh3)4 works for simple substrates, it often fails for electron-deficient isothiazoles due to slow oxidative addition and competitive catalyst poisoning. We utilize Pd(dppf)Cl2 or XPhos Pd G2 , which form tight chelates or bulky active species that resist sulfur interference.

Experimental Protocol

Reagents:

-

Bromoisothiazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered partners)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed

Step-by-Step Workflow:

-

Setup: Charge a microwave vial or round-bottom flask with the bromoisothiazole, aryl boronic acid, and base.

-

Inertion: Cap the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst oxidation.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 100°C for 30–60 minutes.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues (which may be sticky due to S-coordination). Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Validation Check:

-

TLC/LCMS: Monitor the disappearance of the bromide. If the bromide persists but boronic acid is consumed, add more boronic acid (protodeboronation is a common side reaction).

Protocol 2: Regioselective C–H Arylation

Best for: Direct functionalization at the C5 position without pre-halogenation. This utilizes the "Concerted Metalation-Deprotonation" (CMD) pathway.[2]

Mechanistic Insight

The C5 proton of isothiazole is the most acidic (pKa ~28-30). Using a pivalate (PivO-) source acts as a "proton shuttle," lowering the energy barrier for C–H bond cleavage by Palladium.

Figure 2: Simplified CMD pathway for C5-arylation.

Experimental Protocol

Reagents:

-

Isothiazole substrate (1.0 equiv)[3]

-

Aryl Iodide/Bromide (1.5 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: P(t-Bu)3 or PCy3 (10 mol%) - Optional, often ligand-free works for simple cases.

-

Additive: Pivalic Acid (30 mol%) - Critical for CMD mechanism.

-

Base: K2CO3 (2.0 equiv)

-

Solvent: DMA or DMF (Anhydrous)

Step-by-Step Workflow:

-

Mix: Combine isothiazole, aryl halide, Pd(OAc)2, Base, and Pivalic acid in a pressure tube.

-

Solvent: Add anhydrous DMA.

-

Heat: Seal and heat to 110–120°C for 16 hours. Note: Higher temperatures are required compared to Suzuki coupling.

-

Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMA.

-

Purification: Silica gel chromatography.

Protocol 3: De Novo Assembly (Oxidative Cyclization)

Best for: Constructing 3,4,5-trisubstituted isothiazoles where regioselective coupling is impossible.

Methodology

This protocol involves the oxidative cyclization of

Protocol (Iodine-Mediated Cyclization):

-

Precursor: Prepare the

-amino -

Cyclization: Dissolve the precursor in EtOH or DMSO.

-

Reagent: Add Iodine (I2, 1.1 equiv) or Hydrogen Peroxide (H2O2).

-

Reaction: Stir at RT or mild heat (50°C) for 1–3 hours.

-

Mechanism: Formation of an S–I intermediate followed by nucleophilic attack of the nitrogen to close the N–S bond.

Data Summary & Troubleshooting

Comparative Efficiency Table

| Feature | Suzuki Coupling (Protocol 1) | C-H Arylation (Protocol 2) | De Novo Assembly (Protocol 3) |

| Substrate Req. | Aryl Halide + Boronic Acid | Unsubstituted Isothiazole | Acyclic Thio-precursors |

| Selectivity | High (Dictated by Halide) | High (C5 Selective) | High (Dictated by Precursor) |

| Reaction Temp | 80–100°C | 110–130°C | RT – 60°C |

| Risk Factor | Protodeboronation | Regio-scrambling (rare) | Precursor synthesis effort |

| Scalability | Excellent | Good | Moderate |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Catalyst Poisoning (S-binding) | Switch to Pd(dppf)Cl2 or Pd-PEPPSI . Increase loading to 5-10 mol%. |

| Ring Opening (N-S cleavage) | Reducing environment or strong base | Use carbonate bases (K2CO3, Cs2CO3). Avoid phosphine ligands prone to oxidation if possible. |

| Homocoupling of Boronic Acid | Oxygen presence | Degas solvents rigorously (freeze-pump-thaw or sparging). |

| Regioisomers in C-H Act. | Competitive C4 activation | Lower temperature; Ensure Pivalic Acid is fresh; Switch to C4-blocked substrate. |

References

-

Mechanisms of Isothiazole Synthesis & Stability

- Isothiazoles: Synthesis, Properties, and Applic

-

Source:

-

Suzuki-Miyaura Coupling Standards

- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids.

-

Source:

-

C-H Activation Methodology

- Palladium-Catalyzed C–H Activ

-

Source:

-

De Novo Cyclization

- Recent Advances in the Synthesis of Isothiazoles.

-

Source: (General Reference for Cyclization Strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Isothiazole Alcohols

Welcome to the technical support center for the purification of polar isothiazole alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these challenging polar molecules. The following content is structured to provide practical, in-depth solutions to common issues encountered in the laboratory, moving beyond simple procedural steps to explain the underlying scientific principles.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of polar isothiazole alcohols, offering step-by-step guidance to resolve them.

Issue 1: My polar isothiazole alcohol shows poor separation and significant peak tailing during silica gel column chromatography.

This is a frequent challenge arising from the strong interaction between polar analytes and the acidic silanol groups on the silica surface.[1][2]

Root Cause Analysis:

-

Strong Polar Interactions: The inherent polarity of your isothiazole alcohol, likely due to the presence of hydroxyl and the nitrogen and sulfur heteroatoms, leads to strong hydrogen bonding with the silica gel's silanol groups (Si-OH). This results in slow, uneven elution and peak tailing.

-

Acid-Base Interactions: The basic nature of the isothiazole nitrogen can lead to strong interactions with the acidic silica surface, causing streaking and sometimes irreversible adsorption.[1]

Solutions:

1. Mobile Phase Modification:

-

Increase Solvent Polarity: A common first step is to increase the polarity of the mobile phase.[1] If you are using a standard solvent system like hexane/ethyl acetate, a switch to a more polar mixture like dichloromethane/methanol is a good starting point.[1]

-

Incorporate a Basic Modifier: To mitigate the effects of acidic silica, add a small amount of a basic modifier to your mobile phase.[1]

-

Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your compound and leading to improved peak shape.[2]

-

Ammonia in Methanol: A solution of 7N ammonia in methanol can be used to create a stock solution for your mobile phase, for instance, by adding it to dichloromethane.[3]

-

2. Stationary Phase Alternatives:

-

Deactivated Silica Gel: You can deactivate the silica gel before use by flushing the packed column with a solvent system containing a base like 1-3% triethylamine.[2]

-

Alternative Stationary Phases:

-

Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[1][2]

-

Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds.[1] The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1][4] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[1]

-

Issue 2: My isothiazole alcohol is not eluting from the column or I have very low recovery.

This issue often points to either extreme polarity or on-column degradation.

Root Cause Analysis:

-

Excessive Polarity: Your compound may be too polar for the chosen solvent system, leading to very strong adsorption to the stationary phase.[1]

-

Compound Instability: The acidic nature of silica gel can cause degradation of sensitive isothiazole derivatives.[2][3]

Solutions:

1. Addressing Extreme Polarity:

-

Drastic Polarity Increase: If your compound is not eluting, a significant increase in the mobile phase polarity is necessary. A gradient elution, starting from a less polar solvent and gradually increasing to a highly polar one (e.g., 100% methanol or even with a small percentage of water if compatible with your compound), can be effective.[1]

-

Switch to a More Powerful Eluent System: Consider systems like dichloromethane/methanol/ammonia.[1]

2. Mitigating On-Column Degradation:

-

Stability Test: Before committing to a large-scale purification, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe streaking or the appearance of new spots, your compound is likely degrading on the silica.[1][3]

-

Change the Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or employing reversed-phase chromatography can prevent degradation.[1][2]

Issue 3: I'm struggling with the recrystallization of my polar isothiazole alcohol; it keeps "oiling out".

"Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This is a common problem with polar compounds.

Root Cause Analysis:

-

High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or it may have been cooled too quickly, not allowing enough time for crystal lattice formation.[1]

-

Presence of Impurities: Impurities can disrupt the crystallization process and inhibit the formation of a crystal lattice.[1]

-

Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[5]

Solutions:

1. Optimizing the Crystallization Process:

-

Add More Solvent: If an oil has formed, reheat the solution and add more solvent until the oil redissolves. Then, allow it to cool slowly.[1]

-

Slow Cooling: Slow cooling is crucial for the formation of pure, well-defined crystals.[6][7] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[6][7]

-

Induce Crystallization:

2. Addressing Impurities:

-

Pre-purification: A preliminary purification step, such as passing the crude material through a small plug of silica or alumina, can remove problematic impurities before recrystallization.[1]

-

Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6][8]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of polar isothiazole alcohols.

Q1: What is the best general approach to start with for purifying a novel polar isothiazole alcohol?

For a new polar isothiazole alcohol, a systematic approach is recommended.

Workflow for Method Selection and Optimization

Caption: Workflow for selecting and optimizing a purification method.

Start with Thin Layer Chromatography (TLC) using a variety of solvent systems to assess the polarity of your compound and the number of impurities.[1] If the compound is a solid, attempting recrystallization from various solvents is often a good first step as it can be a very effective purification technique.[6] If chromatography is necessary, reversed-phase is often a good starting point for polar molecules.[1]

Q2: How do I choose the right solvent system for liquid-liquid extraction of a polar isothiazole alcohol?

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids.

-

Matching Polarity: The principle of "like dissolves like" is key.[8] For a polar isothiazole alcohol, you'll want to extract it from an aqueous layer into a sufficiently polar organic solvent that is immiscible with water.[9][10] Solvents like ethyl acetate or dichloromethane are common choices.[10]

-

pH Adjustment: The solubility of your isothiazole alcohol may be pH-dependent due to the basic nitrogen atom. Adjusting the pH of the aqueous layer can significantly influence its partitioning between the aqueous and organic phases. For basic compounds, increasing the pH of the aqueous layer will make them less protonated and more soluble in the organic solvent.

-

"Salting Out": To increase the polarity of the aqueous layer and reduce the solubility of your polar organic compound in it, you can add a saturated solution of sodium chloride (brine).[1] This can help drive your compound into the organic layer and also help to break up emulsions.[1]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I consider it?

HILIC is a chromatographic technique that is particularly well-suited for the separation of very polar compounds that are poorly retained by reversed-phase chromatography.[4][11]

-

Mechanism: HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4] A water-enriched layer forms on the surface of the stationary phase, and partitioning of the polar analyte between this layer and the less polar mobile phase is the primary retention mechanism.

-

When to Use HILIC: Consider HILIC when your polar isothiazole alcohol has little to no retention on a C18 column even with a highly aqueous mobile phase.[4] HILIC can provide better retention and selectivity for such compounds.[11]

Q4: My compound is not UV-active. How can I monitor the purification?

If your isothiazole alcohol does not have a UV chromophore, you will need to use alternative visualization or detection methods.[1]

-

TLC Staining: After developing your TLC plate, you can visualize the spots using a chemical stain. Common general-purpose stains include:

-

Potassium permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, such as alcohols.

-

Ceric ammonium molybdate (CAM) stain: A good general stain for many organic compounds.

-

Iodine vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[1]

-

-

Refractive Index (RI) Detector: For column chromatography, an RI detector can be used, although it is less sensitive than a UV detector and is not compatible with gradient elution.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more universal detectors that are compatible with gradient elution and are suitable for non-UV active compounds.

III. Protocols

Protocol 1: General Procedure for Reversed-Phase Flash Chromatography

This protocol provides a general workflow for purifying a polar isothiazole alcohol using a C18 column.

| Step | Procedure | Rationale |

| 1. Sample Preparation | Dissolve the crude isothiazole alcohol in a minimum amount of a strong solvent like methanol, DMSO, or DMF.[1] | Ensures the sample is fully dissolved before loading onto the column. |

| 2. Dry Loading | Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[1] | Dry loading prevents the strong solvent from interfering with the separation at the top of the column and often leads to better resolution. |

| 3. Column Equilibration | Select a pre-packed C18 flash column appropriately sized for your sample amount. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[1] | Proper equilibration ensures a stable baseline and reproducible retention times. |

| 4. Elution | Load the dry sample onto the column. Begin elution with the initial mobile phase and gradually increase the organic solvent concentration (e.g., increase acetonitrile percentage) to elute your compound. | A gradient elution is often necessary to first elute less polar impurities and then increase the solvent strength to elute the more polar target compound. |

| 5. Fraction Collection and Analysis | Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product. | Monitors the separation and allows for the isolation of the pure compound. |

Protocol 2: Step-by-Step Recrystallization

This protocol outlines the fundamental steps for purifying a solid polar isothiazole alcohol via recrystallization.[6][7]

Recrystallization Workflow

Caption: Step-by-step process of recrystallization.

-

Solvent Selection: The ideal solvent should dissolve the isothiazole alcohol poorly at room temperature but well at its boiling point.[6] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find the best one.[6]

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent.[1][6]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

-